2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride
Description
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)5-1-6(2-5)3-7(9,10)4-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYECAMPMDSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361633-91-0 | |
| Record name | 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride typically involves multiple steps, starting from a common synthetic precursor. One such precursor is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route involves the following steps:
Cyclization: The precursor undergoes a cyclization reaction to form the spirocyclic structure.
Functionalization: The spirocyclic intermediate is then functionalized to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving:
Batch Processing: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Purification: Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Amines: Produces sulfonamide derivatives.
Oxidation: Can lead to the formation of sulfonic acids.
Reduction: May result in the formation of sulfinyl or thiol derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2,2-difluorospiro[3.3]heptane-6-sulfonyl chloride typically involves a convergent synthetic strategy utilizing 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. This method allows for the production of various functionalized derivatives through relatively short reaction sequences (6-10 steps) on a multigram scale, making it suitable for large-scale applications in research and industry .
Key Synthetic Steps:
- Formation of Key Precursor : The precursor is synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate through deoxofluorination.
- Alkylation Reactions : Double alkylation of active methylene compounds leads to the formation of various derivatives.
- Conversion to Sulfonyl Chloride : The final conversion to sulfonyl chloride is achieved via oxidative chlorination of thioacetates derived from the corresponding alcohols .
Applications in Drug Discovery
The unique spirocyclic structure of this compound makes it an attractive scaffold for drug design. Its potential applications include:
- Lead-Oriented Building Blocks : The compound serves as a lead-oriented building block for developing new chemical entities (NCEs) that exhibit improved pharmacological profiles compared to traditional compounds. This includes enhancements in aqueous solubility and metabolic stability while maintaining biological activity .
- Bioisosteric Replacements : The gem-difluoromethylene unit present in the compound can act as a lipophilic bioisostere for carbonyl groups and other functionalities, allowing for strategic modifications in drug candidates to optimize their properties .
Case Studies and Research Findings
Several studies have highlighted the efficacy of using this compound in drug development:
Case Study 1: Antiviral Agents
Research has demonstrated that derivatives of this compound can be utilized in the design of antiviral agents by modifying existing lead compounds. The introduction of the spirocyclic scaffold has shown promise in enhancing the efficacy of drugs targeting viral infections .
Case Study 2: Anticancer Compounds
Another study focused on synthesizing novel lactams derived from this sulfonyl chloride for use as selective inhibitors in cancer therapy. These compounds exhibited significant activity against specific cancer cell lines, showcasing the potential for targeted cancer treatments .
Comparative Analysis with Other Compounds
| Property/Compound | This compound | Other Similar Compounds |
|---|---|---|
| Structural Type | Spirocyclic | Cyclic or Acyclic |
| Synthesis Complexity | Moderate (6-10 steps) | Varies |
| Pharmacological Potential | High (lead-oriented) | Moderate |
| Solubility Profile | Improved due to fluorination | Varies |
| Stability | Enhanced metabolic stability | Varies |
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride involves its reactivity with various biological and chemical targets. The fluorine atoms in the molecule enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Spiro vs.
- Sulfonyl Chloride Reactivity : Compared to 6-chloronaphthalene-2-sulfonyl chloride, the spirocyclic analog may exhibit slower reaction kinetics due to steric hindrance, but enhanced stability from fluorine substitution could mitigate hydrolysis .
- Fluorine Effects: The 2,2-difluoro substitution in spiro compounds likely reduces electron density at the sulfonyl chloride group, altering its electrophilicity relative to non-fluorinated analogs .
Stability and Hazard Considerations
- Hydrolytic Stability: Sulfonyl chlorides are generally moisture-sensitive, but fluorine’s electron-withdrawing effects may stabilize this compound against hydrolysis compared to non-fluorinated analogs.
- Hazard Profile : While specific GHS data are unavailable, sulfonyl chlorides typically require handling under inert conditions due to corrosivity and reactivity, as seen in naphthalene-based examples .
Biological Activity
2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications in drug discovery.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHClFOS
- Molecular Weight : 226.65 g/mol
- IUPAC Name : this compound
- Physical State : Typically exists as a colorless to pale yellow liquid or solid.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving fluorination and sulfonylation reactions. A common synthetic route includes:
- Starting Material : 6-hydroxy-2,2-difluorospiro[3.3]heptane.
- Fluorination : Utilizing reagents such as sulfur tetrafluoride (SF) to introduce fluorine atoms.
- Sulfonylation : Reacting the fluorinated compound with thionyl chloride (SOCl) to form the sulfonyl chloride derivative.
Anticancer Properties
Research indicates that spirocyclic compounds similar to 2,2-Difluorospiro[3.3]heptane derivatives exhibit significant anticancer activity. A study demonstrated that these compounds could serve as effective inhibitors of HIF-2α, a transcription factor involved in tumor growth and progression. The inhibition of HIF-2α leads to suppressed tumor growth in various cancer models, including renal cell carcinoma (RCC) .
Antimicrobial Activity
Compounds featuring the spiro[3.3]heptane scaffold have shown promising antimicrobial properties. The unique structural configuration allows for enhanced interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Target Interaction : The compound likely interacts with specific proteins or enzymes involved in cell signaling pathways, particularly those regulating cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes that facilitate tumor growth or microbial survival.
Study 1: HIF-2α Inhibition
A significant study explored the effects of spirocyclic compounds on HIF-2α activity in xenograft models of RCC. Results indicated that treatment with 30 mg/kg of a related spiro compound led to a statistically significant reduction in tumor volume compared to vehicle controls (p < 0.05), demonstrating the potential therapeutic application of these compounds in oncology .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of spiro compounds against various bacterial strains. The study reported that derivatives showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 226.65 g/mol | Varies |
| Anticancer Activity | Yes (HIF-2α Inhibitor) | Yes |
| Antimicrobial Activity | Moderate | High |
| Synthesis Complexity | Moderate | High |
Q & A
Q. What are the common synthetic routes for 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride, and how do reaction conditions influence yield and purity?
The compound is synthesized via convergent strategies using precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. Key steps include cyclization and functionalization of the spirocyclic core. Reaction conditions (e.g., temperature, solvent polarity) critically impact yield, with microwave-assisted methods reducing reaction times and improving purity . Sulfonation of the spiro[3.3]heptane scaffold using chlorosulfonic acid or SO₂Cl₂ under controlled anhydrous conditions is typical. Optimization requires inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Nuclear Magnetic Resonance (NMR):
- ¹⁹F NMR : Distinct signals for the two fluorine atoms (δ ~ -100 to -120 ppm, split due to coupling with adjacent carbons).
- ¹H NMR : Split signals for the spirocyclic protons (δ 1.8–3.2 ppm), with coupling constants indicating conformational rigidity . Mass Spectrometry (MS): A molecular ion peak ([M]⁺) at m/z corresponding to C₇H₈F₂ClO₂S (exact mass: 228.5 g/mol) and fragments indicative of sulfonyl chloride cleavage (e.g., SO₂Cl⁺ at m/z 99) .
Q. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?
The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. Steric hindrance from the spirocyclic framework may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~60–80°C) for efficient substitution .
Advanced Research Questions
Q. How can researchers optimize the multigram synthesis of this compound while minimizing byproduct formation?
Scale-up strategies include:
- Precursor purification : Distillation or recrystallization of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to >99% purity to avoid cross-coupling byproducts .
- Flow chemistry : Continuous processing to maintain consistent reaction parameters (e.g., residence time, temperature) during sulfonation .
- In situ quenching : Rapid neutralization of excess SO₂Cl₂ with ice-cold NaHCO₃ to suppress sulfonic acid formation .
Q. What strategies are effective in designing derivatives of this compound for probing structure-activity relationships (SAR) in biological targets?
- Fluorine substitution : Replacing one fluorine with hydrogen or other halogens to study electronic effects on binding affinity .
- Spiro ring modification : Introducing heteroatoms (e.g., O, N) into the spirocyclic framework to alter conformational dynamics and interaction with enzymes or receptors .
- Sulfonamide libraries : Parallel synthesis of sulfonamide derivatives using diverse amines to map steric and electronic tolerances in biological assays .
Q. How should researchers address contradictions in reported reaction yields or spectral data when replicating synthesis procedures?
- Reproducibility checks : Validate solvent quality (e.g., anhydrous DCM) and reagent stoichiometry. Trace moisture can hydrolyze sulfonyl chloride, reducing yields .
- Advanced analytics : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm spirocyclic integrity .
- Computational modeling : Compare experimental ¹⁹F NMR shifts with DFT-calculated values to identify structural anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
